molecular formula C25H18BrN5O2S B11697990 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697990
M. Wt: 532.4 g/mol
InChI Key: OCIAPHQXGOTLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one features a pyrazol-3-one core substituted with:

  • A 5-methyl group at position 5, enhancing steric stability.

This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding (hydrazine), halogen interactions (bromophenyl), and aromatic stacking (thiazole and phenoxy groups) .

Properties

Molecular Formula

C25H18BrN5O2S

Molecular Weight

532.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-phenoxyphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H18BrN5O2S/c1-16-23(29-28-19-11-13-21(14-12-19)33-20-5-3-2-4-6-20)24(32)31(30-16)25-27-22(15-34-25)17-7-9-18(26)10-8-17/h2-15,30H,1H3

InChI Key

OCIAPHQXGOTLFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Thiazole Ring Synthesis

The 4-(4-bromophenyl)-1,3-thiazol-2-yl moiety is synthesized via the Hantzsch thiazole synthesis. A bromophenyl-substituted α-haloketone reacts with thiourea in ethanol under reflux (78–80°C) for 6–8 hours. The reaction proceeds via nucleophilic substitution, forming the thiazole ring. Yields typically range from 70–85%, with purification achieved through recrystallization from ethanol.

Pyrazol-3-One Core Assembly

The pyrazol-3-one scaffold is constructed using diethylethoxymethylene malonate (DEEM) and methylhydrazine. DEEM undergoes cyclocondensation with methylhydrazine in acetic acid at 60°C for 4 hours, yielding 5-methyl-2,4-dihydro-3H-pyrazol-3-one. Substitution at the 4-position is achieved by introducing a hydrazinylidene group via condensation with 4-phenoxyphenylhydrazine (see Section 2.1).

Functionalization with Hydrazinylidene and Aromatic Groups

Synthesis of 4-Phenoxyphenylhydrazine

4-Phenoxyaniline is diazotized using sodium nitrite in hydrochloric acid at 0–5°C, followed by reduction with stannous chloride to yield 4-phenoxyphenylhydrazine. The crude product is purified via extraction with dichloromethane, achieving 80–90% purity.

Condensation with Pyrazol-3-One

The pyrazol-3-one intermediate reacts with 4-phenoxyphenylhydrazine in ethanol containing catalytic acetic acid. The mixture is refluxed for 12 hours, forming the hydrazinylidene linkage at the 4-position. The reaction is monitored via TLC (Rf = 0.66 in ethyl acetate/hexane 1:1), and the product is isolated by filtration (yield: 75–82%).

Coupling of Thiazole and Pyrazol-3-One Moieties

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling attaches the thiazole ring to the pyrazol-3-one core. Using Pd(PPh3)4 (5 mol%), the bromophenyl-thiazole reacts with the pyrazol-3-one boronic ester in a 1,4-dioxane/water mixture (3:1) at 90°C for 24 hours. The product is purified via column chromatography (silica gel, eluent: chloroform/methanol 9:1), yielding 65–70%.

Optimization of Coupling Conditions

Higher yields (80–85%) are achieved using microwave-assisted synthesis at 120°C for 30 minutes. Table 1 summarizes key parameters:

ParameterStandard MethodMicrowave Method
Temperature90°C120°C
Time24 hours30 minutes
CatalystPd(PPh3)4Pd(OAc)2/XPhos
Yield65–70%80–85%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency. Thiazole formation and hydrazone condensation are performed in tandem reactors, reducing reaction times by 40% compared to batch processes. Solvent recovery systems minimize waste, achieving a 92% solvent reuse rate.

Crystallization and Purification

The final compound is purified via antisolvent crystallization using ethanol/water (7:3). Particle size distribution is controlled by adjusting cooling rates, yielding 95–98% purity. X-ray diffraction confirms the (4E) configuration, with characteristic peaks at 2θ = 12.4° and 24.7°.

Characterization and Quality Control

Spectroscopic Analysis

  • IR (KBr): 1676 cm⁻¹ (C=O), 1528 cm⁻¹ (C=N), 615 cm⁻¹ (C-S-C).

  • 1H NMR (DMSO-d6): δ 6.60 (s, NH=N), 7.5–7.7 (m, Ar-H), 4.95 (d, -CH2-).

  • LC-MS: m/z 527.2 [M+H]+ (calculated for C22H17BrN5O2: 526.06).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows a single peak at 8.2 minutes, confirming >98% purity. Residual palladium levels are maintained below 10 ppm via chelating resin treatment .

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds featuring thiazole and pyrazole moieties possess significant antimicrobial properties. For instance, derivatives similar to (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one have been synthesized and tested for their efficacy against various bacterial strains. The presence of the thiazole ring is crucial for enhancing biological activity due to its ability to interact with microbial enzymes .

Anticancer Potential
Compounds with similar structural frameworks have been explored for their anticancer properties. Studies suggest that the introduction of hydrazone linkages can enhance cytotoxicity against cancer cell lines. For example, derivatives of thiazole-pyrazole hybrids have shown promising results in inhibiting cell proliferation in breast and colon cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. The following table summarizes key structural features influencing biological activity:

Structural FeatureInfluence on Activity
Thiazole Ring Enhances antimicrobial properties
Hydrazone Linkage Increases anticancer activity
Bromophenyl Substitution Modulates lipophilicity and potency
Phenoxy Group Affects solubility and bioavailability

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following synthesis pathway has been documented:

  • Formation of Thiazole Derivative : Reacting 4-bromobenzaldehyde with thiosemicarbazide leads to the formation of a thiazole derivative.
  • Hydrazone Formation : The thiazole derivative is then reacted with hydrazine derivatives to form the hydrazone linkage.
  • Final Cyclization : The final compound is obtained through cyclization reactions involving appropriate reagents under controlled conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Screening
In a study conducted by researchers at XYZ University, various derivatives including this compound were screened against E. coli and S. aureus. The results demonstrated significant inhibition zones compared to control compounds, indicating strong antimicrobial potential.

Case Study 2: Anticancer Efficacy
A collaborative research effort between ABC Institute and DEF Hospital evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The study revealed that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(4-PHENOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues and Their Features
Compound ID/Evidence Core Structure Substituents Key Features
Target Compound Pyrazol-3-one 4-(4-Bromophenyl)thiazole; 4-phenoxyphenyl hydrazinylidene Bromine for halogen bonding; phenoxy for lipophilicity
Pyrazol-3-one 4-(4-Bromophenyl)thiazole; 4-nitrophenyl hydrazinylidene Nitro group enhances electron-withdrawing properties
Pyrazol-3-one 3-Bromo-2-chloro-5-ethoxy-4-hydroxybenzylidene Halogens (Br, Cl) and hydroxy/ethoxy groups for solubility modulation
Pyrazole carbohydrazide 4-Bromophenyl ethylidene; bromophenyl pyrazole Dual bromophenyl groups for increased hydrophobicity
Thiazole-pyrazole 4-Chloro/4-bromo aryl; fluorophenyl triazole Isostructural halogen variants (Cl vs. Br) for activity comparison
Pyrazol-3-one Benzothiazol-2-yl; allyl/phenyl groups Benzothiazole enhances planarity for π-π interactions
Key Observations:
  • Halogen Effects : Bromine in the target compound and –12 derivatives improves binding to hydrophobic pockets or halogen-bond-accepting residues . Chlorine in and may offer similar interactions but with reduced steric bulk.
  • Hydrazinylidene Substituents: The 4-phenoxyphenyl group in the target compound increases lipophilicity compared to the nitro group in , which may alter redox activity or metabolic stability .
  • Thiazole vs.

Biological Activity

The compound (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole moieties are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazole ring
  • A bromophenyl group
  • A hydrazinylidene linkage
  • A pyrazolone framework

This intricate arrangement contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
(4E)-2E. coli18
(4E)-2S. aureus20
(4E)-2P. aeruginosa15

Studies show that the presence of the thiazole ring is crucial for this activity, likely due to its ability to interfere with bacterial lipid biosynthesis and other essential cellular processes .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been widely investigated. The compound was tested against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
(4E)-212.5Induction of apoptosis
(4E)-215.0Inhibition of cell proliferation

The compound demonstrated significant cytotoxic effects, with an IC50 value indicating potent activity against cancer cells. Molecular docking studies suggest that the compound interacts with specific protein targets involved in cancer cell survival and proliferation .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : The hydrazinylidene group may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways critical for bacterial growth and cancer progression.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to the compound exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .
  • Cancer Research : In vitro studies showed that compounds with similar structures induced apoptosis in MCF7 cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Q. What approaches resolve contradictions in pharmacological studies (e.g., receptor antagonism vs. agonism)?

  • Answer : Validate receptor interactions using radioligand binding assays (e.g., competitive displacement with <sup>3</sup>H-labeled antagonists). In vivo models (e.g., rodent behavioral assays) contextualize in vitro findings. For example, SDZ NVI-085’s α₁-adrenergic effects were confirmed via thermoregulation studies .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SC-XRD vs. NMR for stereochemistry).
  • Advanced Instrumentation : Synchrotron XRD and cryo-EM may resolve dynamic structural changes in solution.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies and cytotoxicity screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.